N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide
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Overview
Description
Sulfonamides are a useful group of compounds with extensive applications in medicinal and synthetic chemistry . They are a major building block for many therapeutic molecules and natural products .
Molecular Structure Analysis
The molecular structure of sulfonamides can be characterized by various spectroscopic methods such as NMR, IR, mass spectrometry, and UV-vis . For instance, the sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 can indicate the formation of a sulfonamide compound .Chemical Reactions Analysis
The biosynthesis of naphthalenes starts with a pentaketide intermediate, originating from acetyl CoA and malonyl CoA catalyzed by polyketide synthase (PKS) through incomplete reduction and dehydration steps .Scientific Research Applications
Synthesis and Structural Characterization
Compounds containing the sulfonamide group, like those synthesized from reactions involving aminoquinoline and various sulfonyl chlorides, are explored for their ability to form coordination compounds with metals such as zinc and nickel. These compounds exhibit distinct coordination geometries and potential for creating complex structures, useful in materials science and catalysis (Macías et al., 2003) (Macías et al., 2002).
Anticancer and Antioxidative Applications
Sulfonamides with a condensed piperidine moiety have shown promising anticancer properties by inducing oxidative stress and glutathione depletion in melanoma and leukemia cells, suggesting their potential in cancer treatment strategies (Madácsi et al., 2013).
Enzyme Inhibition for Therapeutic Uses
Research into sulfonamide derivatives includes evaluating their ability to inhibit specific enzymes such as phenylethanolamine N-methyltransferase (PNMT) and carbonic anhydrases. These studies contribute to the development of new therapeutic agents for treating various conditions, including hypertension and glaucoma (Grunewald et al., 2005) (Akbaba et al., 2014).
Catalysis and Chemical Transformations
Sulfonamide compounds have been used as catalysts or intermediates in chemical reactions, such as the synthesis of sulfoximine-derived P,N ligands for asymmetric hydrogenations, indicating their role in advancing synthetic methodologies and chemical production processes (Lu & Bolm, 2008).
Anticorrosion and Material Protection
Studies also delve into the anticorrosion properties of sulfonamide derivatives, demonstrating their potential as complex inhibitors for protecting metals against corrosion. This research is pivotal for industries relying on metal durability and longevity (Doroshenko et al., 2017).
Mechanism of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For instance, if a compound inhibits an enzyme involved in DNA synthesis, it could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-2-28(24,25)23-13-5-8-18-14-19(10-12-21(18)23)22-29(26,27)20-11-9-16-6-3-4-7-17(16)15-20/h3-4,6-7,9-12,14-15,22H,2,5,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDDSHWWDCVLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide |
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